Thienodolin

Description

This compound has been reported in Streptomyces alboflavus, Streptomyces albogriseolus, and other organisms with data available.

a plant growth regulator; structure in first source

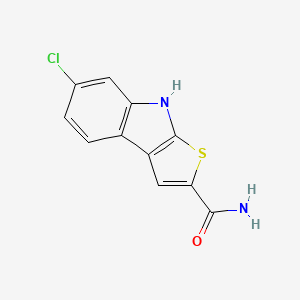

Structure

2D Structure

3D Structure

Properties

CAS No. |

149127-27-5 |

|---|---|

Molecular Formula |

C11H7ClN2OS |

Molecular Weight |

250.70 g/mol |

IUPAC Name |

6-chloro-4H-thieno[2,3-b]indole-2-carboxamide |

InChI |

InChI=1S/C11H7ClN2OS/c12-5-1-2-6-7-4-9(10(13)15)16-11(7)14-8(6)3-5/h1-4,14H,(H2,13,15) |

InChI Key |

LREDECYEGMWOAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC3=C2C=C(S3)C(=O)N |

Synonyms |

thienodolin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Thienodolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienodolin is a naturally occurring alkaloid first isolated from Streptomyces albogriseolus and later from a marine sediment-derived Streptomyces sp.[1]. It has garnered significant interest within the scientific community for its potent anti-inflammatory and potential cancer chemopreventive properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, detailed experimental protocols, and an exploration of its ADME and toxicity profile. All quantitative data is presented in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide | Chem-vendor |

| Molecular Formula | C₁₁H₇ClN₂OS | Chem-vendor |

| Molecular Weight | 250.7 g/mol | Chem-vendor |

| CAS Number | 149127-27-5 | Chem-vendor |

| Appearance | Solid | Chem-vendor |

| Purity | ≥98% | Chem-vendor |

| SMILES String | O=C(N)c1cc2c(nc3cc(Cl)ccc23)s1 | Chem-vendor |

Synthesis and Characterization

Synthesis

A facile, metal-free, one-pot synthesis for a closely related derivative, ethyl 6-chloro-8H-thieno[2,3-b]indole-2-carboxylate, has been reported. This method involves the reaction of easily accessible 1,2-diaza-1,3-dienes with indoline-2-thione under mild conditions. While a specific protocol for the direct synthesis of the carboxamide form of this compound is not detailed in the available literature, this approach provides a strong foundation for its chemical synthesis. The biosynthesis of this compound in Streptomyces albogriseolus has been shown to involve a tryptophan 6-halogenase and an amidotransferase[2][3].

Purification

The purification of this compound from natural sources has been achieved using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is effective for its separation.

Experimental Protocol: HPLC Purification of this compound [1]

-

Column: Phenomenex C18 (250 x 10.0 mm, 5 µm)

-

Mobile Phase: 80% aqueous acetonitrile (CH₃CN)

-

Flow Rate: 2.5 mL/min

-

Detection: UV at 210 nm

Characterization

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR and UV spectra have been used to identify the functional groups and the chromophoric system of the molecule[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. While specific chemical shift data is not publicly available, these techniques were instrumental in its initial characterization[1].

-

Mass Spectrometry (MS): Low-resolution and high-resolution mass spectrometry have been employed to determine the molecular weight and elemental composition of this compound[1].

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, with a reported IC₅₀ value of 17.2 ± 1.2 μM[1]. This inhibitory effect is achieved through the modulation of key inflammatory signaling pathways.

Signaling Pathways

This compound's mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels[1]. This is accomplished by targeting the following signaling cascades:

-

NF-κB Pathway: this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This is a critical step in the transcriptional activation of the iNOS gene.

-

STAT1 Pathway: The compound also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701. Phosphorylated STAT1 is another key transcription factor for iNOS expression.

Interestingly, this compound does not appear to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1].

Experimental Protocols

Nitric Oxide Inhibition Assay [1]

-

Seed RAW 264.7 cells in a 96-well plate and incubate.

-

Pre-treat the cells with varying concentrations of this compound for 15 minutes.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS).

-

After a 20-hour incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration using the Griess reagent by measuring the absorbance at 540 nm.

Western Blot Analysis for Protein Expression [1]

-

Culture and treat RAW 264.7 cells with this compound and/or LPS as required for the specific protein of interest (e.g., iNOS, IκBα, p-STAT1).

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates via SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody specific to the target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

ADME and Toxicity Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

There is currently no publicly available experimental data on the ADME properties of this compound. In silico predictive models can be employed as a preliminary assessment tool for drug development professionals. These models utilize the chemical structure of this compound (SMILES string) to predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability.

Toxicity

Experimental toxicity data for this compound is limited. An MTT assay conducted on RAW 264.7 cells indicated that this compound did not affect cell survival under the experimental conditions used to assess its anti-inflammatory activity[1]. However, this is not a comprehensive toxicity assessment. Further in vitro and in vivo toxicological studies are necessary to fully characterize the safety profile of this compound. In silico toxicity prediction tools can also be utilized to screen for potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity at the early stages of drug discovery.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory activity mediated through the inhibition of the NF-κB and STAT1 signaling pathways. While its fundamental chemical identity is established, a comprehensive understanding of its physical properties, a detailed synthetic route to the final amide product, and a full ADME and toxicity profile are areas that require further research. The information and protocols provided in this technical guide serve as a valuable resource for scientists and researchers dedicated to advancing the study and potential therapeutic application of this compound.

References

- 1. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A tryptophan 6-halogenase and an amidotransferase are involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Aminotransferase ThdN from this compound Biosynthesis in Streptomyces albogriseolus - PubMed [pubmed.ncbi.nlm.nih.gov]

Thienodolin: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienodolin, a natural product isolated from Streptomyces sp., has garnered interest for its potential anti-inflammatory and cancer chemopreventive properties. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and the methodologies employed for their identification and validation. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of this compound and its therapeutic potential.

Quantitative Data Summary

The primary quantitative measure of this compound's bioactivity reported in the literature is its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This inhibitory activity is a key indicator of its anti-inflammatory potential.

| Parameter | Value | Cell Line | Stimulus | Reference |

| IC50 (Nitric Oxide Production) | 17.2 ± 1.2 µM | RAW 264.7 | LPS (1 µg/mL) |

IC50: The half maximal inhibitory concentration.

Identified Signaling Pathways

Current research indicates that this compound exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways, specifically the NF-κB and STAT1 pathways. Unlike many anti-inflammatory agents, this compound does not appear to affect the mitogen-activated protein kinase (MAPK) signaling cascade.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the canonical NF-κB pathway. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the nuclear translocation of p65, thereby preventing the transcription of pro-inflammatory genes.

STAT1 Signaling Pathway

In addition to its effects on NF-κB, this compound also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the Tyr701 residue. Phosphorylation at this site is a critical step in the activation of STAT1, which is involved in the transcriptional regulation of various inflammatory and immune response genes, including inducible nitric oxide synthase (iNOS).

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's biological activity. While specific protocols for this compound studies are not exhaustively detailed in the public domain, these representative protocols are based on standard and widely accepted methods in the field.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells are a standard model for studying inflammation.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

-

LPS Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB and STAT1 Signaling

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for the desired time (e.g., 30 minutes for IκBα degradation, 1 hour for p-STAT1).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IκBα, phospho-STAT1 (Tyr701), total STAT1, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. While no CETSA data for this compound has been published, this protocol outlines the general procedure.

-

Culture cells to a high density and harvest them.

-

Resuspend the cells in PBS containing protease inhibitors.

-

Divide the cell suspension into two aliquots: one treated with this compound and the other with a vehicle control (DMSO).

-

Incubate at 37°C for a specified time to allow for compound uptake and binding.

-

Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by Western blot or mass spectrometry to detect the target protein's thermal stabilization in the presence of this compound.

In Vivo Validation

To date, there are no publicly available studies detailing the in vivo efficacy of this compound in animal models of inflammation or other diseases. Such studies are a critical next step in the validation of this compound as a potential therapeutic agent.

Representative Animal Model: LPS-Induced Endotoxemia in Mice

This model is commonly used to assess the in vivo anti-inflammatory activity of novel compounds.

-

Animals: Use age- and weight-matched mice (e.g., C57BL/6).

-

Treatment: Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral) at various doses. A vehicle control group should be included.

-

Induction of Inflammation: After a pre-treatment period, inject the mice with a sublethal dose of LPS.

-

Sample Collection: At a specified time point post-LPS injection, collect blood and tissues (e.g., lung, liver) for analysis.

-

Outcome Measures:

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

-

Assess organ damage through histological analysis.

-

Analyze tissue homogenates for markers of inflammation (e.g., myeloperoxidase activity as an indicator of neutrophil infiltration).

-

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory activity through the targeted inhibition of the NF-κB and STAT1 signaling pathways. The available quantitative data provides a foundation for its further investigation. To advance the development of this compound as a therapeutic candidate, future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography or a targeted CETSA approach to definitively identify the direct molecular binding partners of this compound.

-

Comprehensive Dose-Response Studies: Expanding the quantitative analysis to determine Ki values and to assess the dose-dependent effects on a wider range of inflammatory mediators.

-

In Vivo Efficacy Studies: Conducting well-designed animal model studies to validate the anti-inflammatory effects of this compound in a physiological context and to evaluate its pharmacokinetic and safety profiles.

This technical guide consolidates the current knowledge on this compound and provides a framework for its continued exploration. The elucidation of its direct molecular targets and the validation of its efficacy in vivo will be pivotal in realizing its therapeutic potential.

An In-Depth Technical Guide to the Natural Source and Synthesis of Thienodolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienodolin, a naturally occurring alkaloid with a unique thieno[2,3-b]indole scaffold, has garnered significant interest in the scientific community due to its diverse biological activities. Initially identified as a plant growth-regulating substance, subsequent research has unveiled its potential as an anti-inflammatory and chemopreventive agent. This technical guide provides a comprehensive overview of the natural sourcing and chemical synthesis of this compound, designed to equip researchers, scientists, and drug development professionals with the detailed information necessary for its study and potential therapeutic application.

Natural Source and Biosynthesis

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces albogriseolus.[1] The biosynthesis of this compound begins with the amino acid L-tryptophan and involves a series of enzymatic modifications.

The biosynthetic gene cluster for this compound in S. albogriseolus has been identified and cloned. Key enzymatic steps in the pathway include:

-

Halogenation: The initial step is the regioselective chlorination of L-tryptophan at the 6-position of the indole ring, a reaction catalyzed by a tryptophan 6-halogenase.

-

Amidation: The final step in the biosynthesis is the formation of the carboxylic amide group, which is catalyzed by an amidotransferase.

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Isolation from Natural Source

The isolation of this compound from Streptomyces albogriseolus involves fermentation of the microorganism followed by extraction and purification of the target compound.

Experimental Protocol: Isolation of this compound

1. Fermentation:

-

A loopful of spores from a slant culture of Streptomyces albogriseolus MJ286-76F7 is inoculated into a 500-ml Sakaguchi flask containing 125 ml of a seed medium (2.0% glycerol, 2.0% dextrin, 1.0% Bacto-soytone, 0.3% yeast extract, 0.2% (NH₄)₂SO₄, 0.2% K₂HPO₄, 0.1% MgSO₄·7H₂O, and 0.3% CaCO₃, pH 7.2).

-

The culture is incubated at 28°C for 2 days on a reciprocal shaker.

-

For production, 2 ml of the seed culture is transferred to a 500-ml Sakaguchi flask containing 125 ml of a production medium with the same composition as the seed medium.

-

The production culture is incubated for 5 days under the same conditions.[1]

2. Extraction:

-

The culture broth is harvested and filtered to separate the mycelium from the supernatant.

-

The supernatant is extracted with an equal volume of ethyl acetate.

-

The ethyl acetate layer is collected and concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

-

Further purification is achieved by reversed-phase HPLC on an ODS-column using a methanol-water (40:60) solvent system.[1]

-

The active fraction containing this compound is collected and concentrated to dryness.

Chemical Synthesis of this compound

The total synthesis of this compound provides an alternative route to obtain the compound, allowing for the preparation of analogs for structure-activity relationship studies. A facile, metal-free approach has been developed for the synthesis of the thieno[2,3-b]indole core.

Experimental Protocol: Total Synthesis of a this compound Analog

The following one-pot procedure describes the synthesis of ethyl 6-chloro-8H-thieno[2,3-b]indole-2-carboxylate, a close analog of this compound. The final amidation step to yield this compound would follow standard procedures.

1. Reaction Setup:

-

To a solution of the appropriate 1,2-diaza-1,3-diene (1.0 mmol) in methanol (6.0 mL) at room temperature, 6-chloro-indoline-2-thione (1.0 mmol) is added.

-

The reaction mixture is stirred at room temperature until the color changes from red to pale yellow.

-

The solvent is evaporated under reduced pressure.

2. Cyclization:

-

The residue is dissolved in acetonitrile (5.0 mL), and p-toluenesulfonic acid (p-TsOH) (0.2 mmol) is added.

-

The mixture is stirred at 80°C and monitored by TLC.

3. Work-up and Purification:

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 80:20).

-

The pure product is precipitated from ethyl ether/petroleum ether.

Quantitative Data Summary

| Parameter | Natural Isolation | Chemical Synthesis |

| Source | Streptomyces albogriseolus | Chemical reagents |

| Yield | 54 mg from 125 ml culture[1] | Not reported for this compound |

| Purity | High purity after HPLC | High purity after chromatography |

| Key Reagents | Fermentation media | 1,2-diaza-1,3-dienes, indoline-2-thione |

| Methodology | Fermentation, Extraction, Chromatography | One-pot reaction, Cyclization |

Signaling Pathway of this compound

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. This anti-inflammatory effect is mediated through the inhibition of specific signaling pathways.

This compound suppresses the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. Mechanistic studies have revealed that this compound's action is independent of the mitogen-activated protein kinase (MAPK) pathway. Instead, it targets the NF-κB and STAT1 signaling pathways.

This compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. Additionally, it inhibits the phosphorylation of STAT1 at Tyr701.

The following diagrams illustrate the inhibitory effect of this compound on the NF-κB and STAT1 signaling pathways.

Conclusion

This compound represents a promising natural product with significant biological activities. The ability to obtain this compound through both natural isolation from Streptomyces albogriseolus and chemical synthesis opens up avenues for further research and development. The elucidation of its mechanism of action, particularly its inhibitory effects on the NF-κB and STAT1 signaling pathways, provides a solid foundation for its potential therapeutic applications in inflammatory diseases and cancer. This guide provides the essential technical information for researchers to advance the study of this intriguing molecule.

References

Thienodolin: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienodolin is a naturally occurring alkaloid first isolated from Streptomyces albogriseolus.[1] It has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its study.

Core Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 149127-27-5 | [2] |

| Molecular Formula | C₁₁H₇ClN₂OS | [2] |

| Molecular Weight | 250.7 g/mol | [2] |

| Accurate Mass | 249.9968 Da | [3] |

| Formal Name | 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide | [2] |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[3] The key quantitative measure of this activity is presented in the following table.

| Assay | Cell Line | IC₅₀ Value | Source |

| Inhibition of LPS-induced Nitric Oxide Production | RAW 264.7 | 17.2 ± 1.2 µM | [3] |

The anti-inflammatory effects of this compound are mediated through its modulation of the NF-κB and STAT1 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the canonical NF-κB signaling pathway. In LPS-stimulated macrophages, this compound blocks the degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm.[3] By preventing IκBα degradation, this compound effectively inhibits the nuclear translocation of p65, thereby preventing the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[3] It is noteworthy that this compound does not affect the upstream mitogen-activated protein kinase (MAPK) signaling pathway.[3]

Caption: this compound inhibits the NF-κB signaling pathway by preventing IκBα degradation.

Inhibition of STAT1 Phosphorylation

In addition to its effects on the NF-κB pathway, this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701 in LPS-stimulated RAW 264.7 cells.[3] The activation of STAT1 is another important signaling event that contributes to the expression of iNOS.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pretreated with varying concentrations of this compound (e.g., 0-50 µM) for 15 minutes, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL).[3]

Nitric Oxide Production Assay (Griess Assay)

-

RAW 264.7 cells are seeded in a 96-well plate and treated with this compound and LPS as described above.

-

After a 20-24 hour incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

-

An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.

-

The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.[3]

Western Blot Analysis for iNOS Protein Expression

-

RAW 264.7 cells are treated with this compound and LPS for 18 hours.

-

Cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.

-

Protein concentration in the cell lysates is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 15 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 9% gel.[3]

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against iNOS overnight at 4°C. A primary antibody against a housekeeping protein, such as β-actin, is used as a loading control.[3]

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western Blot Analysis for IκBα Degradation and NF-κB Nuclear Translocation

-

For IκBα degradation, cells are pretreated with this compound for 15 minutes and then stimulated with LPS for 15 minutes.[3] Cytoplasmic extracts are prepared and analyzed by Western blot using an antibody against IκBα.

-

For NF-κB p65 nuclear translocation, cells are pretreated with this compound for 15 minutes and stimulated with LPS for 1 hour.[3] Nuclear and cytoplasmic fractions are separated, and the levels of p65 in each fraction are determined by Western blot analysis.

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces albogriseolus initiates with the halogenation of tryptophan. A proposed biosynthetic pathway involves a series of enzymatic reactions, with key steps being catalyzed by a tryptophan 6-halogenase and an amidotransferase.[2][4]

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB and STAT1 signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. A tryptophan 6-halogenase and an amidotransferase are involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

Early Studies on the Biological Activity of Thienodolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienodolin, a natural product isolated from a marine-derived Streptomyces species, has emerged as a compound of interest for its notable anti-inflammatory properties. Early investigations into its biological activity have centered on its ability to modulate key signaling pathways involved in the inflammatory response. This technical guide provides an in-depth overview of these foundational studies, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows involved.

Quantitative Biological Activity Data

The primary biological activity of this compound identified in early studies is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The key quantitative measure of this activity is its half-maximal inhibitory concentration (IC50).

| Biological Activity | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | 17.2 ± 1.2 | [1][2] |

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound's biological activity.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells are seeded in appropriate culture plates and allowed to adhere. This compound, dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO), is added to the cell cultures at various concentrations for a specified pre-treatment time before stimulation with LPS (typically 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

-

Sample Collection: After the designated treatment period with this compound and/or LPS, collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix an equal volume of the culture supernatant with the Griess reagent in a 96-well plate.

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxicity of this compound.

-

Cell Treatment: Plate cells in a 96-well plate and treat with varying concentrations of this compound.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key signaling molecules.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, IκBα, p65, STAT1, phospho-STAT1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an appropriate imaging system.

RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This technique is used to measure the mRNA expression levels of the iNOS gene.

-

RNA Isolation: Extract total RNA from the treated cells using a commercial RNA isolation kit or a method like TRIzol extraction.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR): Amplify the target cDNA (iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) using specific primers.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel and visualize the DNA bands using a fluorescent dye like ethidium bromide. The intensity of the bands reflects the initial amount of mRNA.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Inhibiting Nitric Oxide Production

Early studies have elucidated that this compound's inhibitory effect on NO production is mediated through the suppression of inducible nitric oxide synthase (iNOS) expression. This is achieved by targeting key upstream signaling pathways, specifically the NF-κB and STAT1 pathways, without affecting the MAPKs pathway.[1][2]

Caption: this compound inhibits NO production by blocking IκBα degradation and STAT1 phosphorylation.

Experimental Workflow for Investigating this compound's Effect on the NF-κB and STAT1 Pathways

The logical flow of experiments to determine this compound's mechanism of action involves a series of interconnected assays.

Caption: Experimental workflow to elucidate this compound's anti-inflammatory mechanism.

References

Methodological & Application

Thienodolin Protocol for In Vitro Cell Culture Assays

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thienodolin is a naturally derived compound isolated from Streptomyces sp. found in Chilean marine sediment. It has demonstrated significant biological activity, including potent anti-inflammatory effects. This document provides detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its efficacy and mechanism of action, with a particular focus on its potential as an anti-inflammatory and cytotoxic agent.

Mechanism of Action

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This inhibition occurs through the suppression of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels[1][2]. Mechanistically, this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[1][2]. Furthermore, it inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701[1][2]. Notably, this compound's inhibitory effects on iNOS expression are independent of the mitogen-activated protein kinase (MAPK) signaling pathway[1][2].

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound.

Table 1: Inhibitory Concentration of this compound

| Cell Line | Parameter | IC50 Value (µM) | Reference |

| RAW 264.7 | Nitric Oxide Production | 17.2 ± 1.2 | [1][2] |

Table 2: Cytotoxicity of this compound (Compound 2) in Various Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) |

| HTB-26 | Aggressive Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| HCT116 | Colorectal Cancer | 0.34 |

| HCEC | Normal Intestinal Epithelial | Less Active |

Note: The data for Table 2 is derived from a study on two regioisomers, with "compound 2" strongly suggested to be this compound based on its chemical context.

Experimental Protocols

Protocol 1: Assessment of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in response to this compound treatment.

Materials:

-

RAW 264.7 murine macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 15 minutes.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to each sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Western Blot Analysis for iNOS, IκBα, and Phospho-STAT1

This protocol outlines the procedure to assess the protein expression levels of key signaling molecules involved in this compound's mechanism of action.

Materials:

-

RAW 264.7 cells

-

This compound and LPS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-iNOS, anti-IκBα, anti-phospho-STAT1 (Tyr701), anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1. For iNOS expression, incubate with LPS for 18 hours. For IκBα degradation, incubate with LPS for 15 minutes. For STAT1 phosphorylation, incubate with LPS for an appropriate time (e.g., 30 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control to normalize protein levels.

Protocol 3: RT-PCR for iNOS mRNA Expression

This protocol is for quantifying the changes in iNOS gene expression in response to this compound.

Materials:

-

RAW 264.7 cells

-

This compound and LPS

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for iNOS and a housekeeping gene (e.g., β-actin)

Procedure:

-

Cell Treatment and RNA Extraction:

-

Culture and treat RAW 264.7 cells with this compound and LPS. For mRNA expression, a 5-hour incubation with LPS is recommended[1].

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Perform quantitative PCR using a qPCR master mix, cDNA, and specific primers for iNOS and the housekeeping gene.

-

A typical qPCR cycling protocol consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in iNOS mRNA expression, normalized to the housekeeping gene.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HTB-26, PC-3, HepG2, HCT116)

-

Appropriate cell culture medium for each cell line

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound inhibits iNOS expression by blocking NF-κB and STAT1 signaling pathways.

Experimental Workflow for Assessing this compound's Anti-inflammatory Effect

Caption: Workflow for evaluating the anti-inflammatory effects of this compound in vitro.

Logical Relationship for Cytotoxicity and Further Mechanistic Studies

References

Preparation of Thienodolin Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a Thienodolin stock solution for use in various research applications. This compound is an alkaloid originally isolated from Streptomyces albogriseolus that has demonstrated biological activity, including plant growth regulation and inhibition of nitric oxide (NO) production in macrophage cells.[1] Proper preparation of a stable stock solution is critical for obtaining accurate and reproducible experimental results. This protocol outlines the use of dimethyl sulfoxide (DMSO) as the recommended solvent and provides guidelines for storage and handling to ensure the integrity of the compound.

Quantitative Data Summary

For ease of use and quick reference, the key quantitative data for this compound and its stock solution are summarized in the table below.

| Parameter | Value | Source/Comment |

| Molecular Formula | C₁₁H₇ClN₂OS | [1] |

| Molecular Weight | 250.7 g/mol | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Based on supplier recommendations |

| Recommended Stock Concentration | 10 mM | Common laboratory practice |

| Storage Temperature | -20°C | General guideline for bioactive compounds |

| Short-term Stability (in DMSO) | Up to 1 month at -20°C | General guideline for bioactive compounds |

| Appearance (Solid) | A solid | [1] |

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves

Procedure

-

Preparation: Before starting, ensure the work area is clean and that all materials are readily accessible. Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.507 mg of this compound (see calculation below).

-

Calculation:

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) = 250.7 g/mol

-

Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M x MW x V = 0.01 mol/L x 250.7 g/mol x 0.001 L = 0.002507 g = 2.507 mg

-

-

-

Dissolving this compound:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 2.507 mg of this compound, add 1 mL of DMSO.

-

Close the tube tightly.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes to facilitate the dissolution of the this compound powder.

-

Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will prevent multiple freeze-thaw cycles of the main stock.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots in a light-protected box at -20°C.

-

Signaling Pathways and Experimental Workflow Diagrams

This compound's Effect on the NF-κB Signaling Pathway

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells.[1] One of the key mechanisms is the prevention of IκB degradation, which in turn inhibits the activation of the NF-κB signaling pathway.[1]

Caption: this compound inhibits NF-κB activation by preventing IκB degradation.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution as described in the protocol.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Thienodolin in Nitric Oxide Synthase (NOS) Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for utilizing Thienodolin in nitric oxide synthase (NOS) inhibition assays, with a specific focus on the inducible NOS (iNOS) isoform.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS). The three main isoforms of NOS are neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and cardiovascular homeostasis respectively, iNOS is typically expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to inflammation and tissue damage.[1][2] Consequently, selective inhibition of iNOS is a key therapeutic strategy for a variety of inflammatory diseases and cancer.

This compound is a natural product isolated from a Streptomyces species derived from Chilean marine sediment.[1][3] It has been identified as an inhibitor of NO production, primarily through the suppression of iNOS expression in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[1][3] This document outlines the mechanism of action of this compound and provides detailed protocols for its application in iNOS inhibition assays.

Mechanism of Action of this compound

This compound inhibits the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells by downregulating the expression of iNOS at both the mRNA and protein levels in a dose-dependent fashion.[1][3] Its mechanism of action is distinct as it does not affect the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] Instead, this compound exerts its inhibitory effects through two primary pathways:

-

Inhibition of NF-κB Signaling: this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][3] NF-κB is a crucial transcription factor for the induction of iNOS expression.

-

Inhibition of STAT1 Phosphorylation: The compound also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the Tyr701 residue.[1][3] Phosphorylated STAT1 is another key transcription factor involved in the upregulation of iNOS.

A diagram illustrating the signaling pathway of iNOS induction and its inhibition by this compound is provided below.

Caption: Signaling pathway of iNOS induction by LPS and its inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells has been quantified, and the half-maximal inhibitory concentration (IC50) is summarized in the table below.

| Compound | Cell Line | Stimulant | Assay | IC50 (μM) | Reference |

| This compound | RAW 264.7 | LPS (1 µg/mL) | Nitrite Measurement (Griess Assay) | 17.2 ± 1.2 | [1][3] |

Note: Data on the direct inhibition of nNOS and eNOS isoforms by this compound is not currently available. The provided IC50 value reflects the inhibition of NO production, which is a downstream effect of the suppression of iNOS expression.

Experimental Protocols

The following protocols are designed to assess the inhibitory effect of this compound on iNOS activity and expression in a cell-based assay.

Protocol 1: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable and oxidized product of nitric oxide, in the cell culture supernatant.

Materials:

-

RAW 264.7 murine macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (e.g., a solution containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 15 minutes. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression. Include a negative control group with no LPS stimulation.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent to each well containing the supernatant and standards.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Western Blot Analysis of iNOS Protein Expression

This protocol is used to determine the effect of this compound on the protein levels of iNOS.

Materials:

-

Cells treated as described in Protocol 1 (steps 1-4)

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-iNOS and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After the 18-hour incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 15 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the iNOS signal to the β-actin signal to determine the relative protein expression.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing this compound's inhibition of iNOS.

Future Research Directions

While the inhibitory effect of this compound on iNOS is well-documented, its activity against the other NOS isoforms, nNOS and eNOS, remains to be elucidated. Future studies should focus on:

-

Direct Enzyme Inhibition Assays: Utilizing purified nNOS and eNOS enzymes to determine if this compound directly inhibits their catalytic activity.

-

Cell-Based Assays for nNOS and eNOS: Employing appropriate cell lines (e.g., neuronal cells for nNOS, endothelial cells for eNOS) and stimuli to assess the effect of this compound on the activity and expression of these isoforms.

These investigations will provide a more comprehensive understanding of the selectivity profile of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for Thienodolin as a Tool Compound in NF-κB Signaling Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing thienodolin as a tool compound to study the Nuclear Factor-kappa B (NF-κB) signaling pathway. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and its effects on NF-κB-mediated cellular processes.

Introduction

This compound is a natural product that has been identified as an inhibitor of the NF-κB signaling pathway. The dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[1][2] this compound serves as a valuable chemical probe for elucidating the intricate mechanisms governing NF-κB activation and for identifying novel therapeutic strategies targeting this pathway.

Mechanistically, this compound has been shown to inhibit the degradation of the inhibitor of κB alpha (IκBα).[3] In resting cells, IκBα sequesters NF-κB dimers (most commonly the p50/p65 heterodimer) in the cytoplasm.[4] Upon stimulation by various stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitin-dependent degradation of IκBα.[2][4][5] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[4] By preventing IκBα degradation, this compound effectively blocks the nuclear translocation of NF-κB and subsequent downstream signaling events.[3]

Data Presentation

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound in the context of NF-κB signaling inhibition.

| Parameter | Cell Line | Stimulus | Value | Reference |

| IC₅₀ (Nitrite Production) | RAW 264.7 murine macrophages | LPS (1 µg/mL) | 17.2 µM | [3] |

Note: Nitrite production is an indicator of inducible nitric oxide synthase (iNOS) activity, a downstream target of NF-κB signaling.

Visualization of Signaling Pathway and Experimental Workflow

This compound's Point of Intervention in the Canonical NF-κB Pathway

Caption: this compound inhibits the NF-κB pathway by blocking IκBα degradation.

Experimental Workflow for Assessing this compound's Effect on NF-κB Signaling

References

- 1. mdpi.com [mdpi.com]

- 2. The IkappaB kinase complex: master regulator of NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thienodolin in Plant Growth Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienodolin is a naturally derived secondary metabolite isolated from the fermentation broth of the bacterium Streptomyces albogriseolus.[1] It has been identified as a potent plant growth-regulating substance with a dual-action mechanism dependent on its concentration. This document provides a summary of its known effects, a generalized protocol for its application in plant growth studies, and a workflow for experimental procedures.

Application Notes

This compound exhibits a biphasic dose-response relationship in plants, acting as a growth promoter at low concentrations and an inhibitor at higher concentrations. The primary research available has focused on its effects on rice seedlings (Oryza sativa).[1]

Biological Activity

-

Growth Promotion: At micromolar concentrations, this compound has been observed to promote the growth of rice seedlings. This suggests its potential application as a bio-stimulant to enhance crop establishment and vigor.

-

Growth Inhibition: At higher concentrations, this compound transitions from a growth promoter to an inhibitor. This characteristic indicates that careful dose-response studies are crucial for its practical application in agriculture.

Data Presentation: Effects of this compound on Rice Seedlings

The following table summarizes the quantitative data on the effects of this compound on the growth of rice seedlings as reported in the literature.

| Concentration (M) | Observed Effect | Plant Species | Reference |

| 1.2 x 10⁻⁶ to 1.2 x 10⁻⁵ | Growth Promotion | Rice seedlings | [1] |

| 4.0 x 10⁻⁵ | Growth Inhibition | Rice seedlings | [1] |

Experimental Protocols

The following is a generalized protocol for assessing the effect of this compound on rice seedling growth, based on standard laboratory practices.

Protocol: Rice Seedling Growth Assay

1. Materials and Reagents:

-

Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in sterile water)

-

70% (v/v) Ethanol

-

1% (v/v) Sodium hypochlorite solution

-

Sterile distilled water

-

Petri dishes (90 mm) with sterile filter paper or Murashige and Skoog (MS) agar medium

-

Growth chamber or incubator

2. Seed Sterilization:

-

Select healthy, uniform rice seeds.

-

Rinse the seeds with sterile distilled water.

-

Immerse the seeds in 70% ethanol for 1 minute.

-

Decant the ethanol and immerse the seeds in 1% sodium hypochlorite solution for 15-20 minutes with gentle agitation.

-

Rinse the seeds 5-7 times with sterile distilled water to remove any traces of the sterilizing agents.

3. Seed Germination and Treatment:

-

Place the sterilized seeds on sterile filter paper moistened with sterile distilled water or on the surface of MS agar in Petri dishes.

-

Incubate the seeds in the dark at 28-30°C for 2-3 days to allow for germination.

-

Prepare a dilution series of this compound in sterile liquid MS medium or sterile water, with concentrations ranging from nanomolar to micromolar (e.g., 0 M (control), 10⁻⁸ M, 10⁻⁷ M, 1.2 x 10⁻⁶ M, 1.2 x 10⁻⁵ M, and 4.0 x 10⁻⁵ M). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (e.g., <0.1%).

-

Transfer uniformly germinated seedlings to new Petri dishes containing filter paper soaked with the respective this compound solutions or to MS agar plates supplemented with the different concentrations of this compound.

-

Seal the Petri dishes and place them in a growth chamber with controlled conditions (e.g., 28°C, 16-hour light/8-hour dark photoperiod).

4. Data Collection and Analysis:

-

After a defined growth period (e.g., 7-14 days), carefully remove the seedlings.

-

Measure various growth parameters, including:

-

Primary root length (cm)

-

Shoot height (cm)

-

Number of lateral roots

-

Fresh weight (g)

-

Dry weight (g) (after drying at 60-70°C until a constant weight is achieved).

-

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatments.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The specific signaling pathway through which this compound exerts its effects on plant growth has not yet been elucidated in the available scientific literature. Further research, including transcriptomic and proteomic studies, is required to identify the molecular targets and signaling cascades involved.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the impact of this compound on plant growth.

Caption: Workflow for this compound plant growth regulation assay.

References

Application Notes and Protocols for the Analysis of Thienodolin using Liquid Chromatography

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Thienodolin in biological matrices using liquid chromatography coupled with mass spectrometry (LC-MS). The described methods are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and other analytical applications.

Introduction

This compound is a novel therapeutic agent whose quantification in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective determination of this compound in plasma.

Data Presentation

The following tables summarize the quantitative data obtained during the validation of the UPLC-MS/MS method for this compound analysis.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| Chromatographic System | UPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | m/z XXX.X → YYY.Y (Precursor → Product) |

| Internal Standard (IS) | Structurally similar compound |

| IS Transition | m/z AAA.A → BBB.B (Precursor → Product) |

Note: Specific m/z transitions for this compound and the internal standard need to be determined experimentally.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples using protein precipitation, a common and effective method for sample clean-up.

Materials:

-

Plasma samples containing this compound

-

Internal Standard (IS) spiking solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard spiking solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).

-

Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis Protocol

This protocol outlines the instrumental parameters for the analysis of prepared this compound samples.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometer Conditions:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Collision Gas: Argon

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: m/z XXX.X → YYY.Y

-

Internal Standard: m/z AAA.A → BBB.B

-

Visualizations

Caption: Experimental workflow for this compound analysis.

Application Notes and Protocols for Thienodolin in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienodolin is a natural product isolated from a marine-derived Streptomyces sp. that has demonstrated significant biological activity.[1][2] Notably, it has been identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), suggesting its potential as an anti-inflammatory agent.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays aimed at the discovery and characterization of novel anti-inflammatory compounds. The methodologies described herein are based on the established activity of this compound and are designed for adaptation to a high-throughput format.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to inhibit the production of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[1][2] This inhibition is achieved through the suppression of two major upstream signaling pathways:

-

NF-κB Pathway: this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2]

-

STAT1 Pathway: The compound also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701.[1]

Interestingly, this compound does not affect the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This specific mechanism of action makes this compound a valuable tool for assays designed to identify compounds that target the NF-κB and STAT1 pathways.

Data Presentation: Biological Activity of this compound

The following table summarizes the quantitative data for the inhibitory activity of this compound on nitric oxide production.

| Compound | Cell Line | Stimulant | Assay | IC50 (µM) | Reference |

| This compound | RAW 264.7 | LPS | Nitric Oxide Production | 17.2 ± 1.2 | [1][2] |

High-Throughput Screening Protocol: Inhibition of Nitric Oxide Production

This protocol describes a high-throughput, cell-based assay to screen for inhibitors of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. This compound can be used as a positive control in this assay.

1. Materials and Reagents:

-

RAW 264.7 murine macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (positive control)

-

Test compounds

-

Griess Reagent System (for nitrite determination)

-

96-well or 384-well clear, flat-bottom cell culture plates

-